molecular formula C24H39NO5S B10782148 Zenazocine mesilate

Zenazocine mesilate

Cat. No.: B10782148
M. Wt: 453.6 g/mol
InChI Key: GLJVRAXBUACXBP-DWBMBBFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesilate salts are commonly employed in pharmaceuticals to enhance solubility, stability, and bioavailability . For instance, Doxazosin mesilate is formulated as a water-soluble salt to improve its pharmacokinetic profile for treating hypertension . Similarly, Zenazocine mesilate likely leverages these advantages for analgesic efficacy, though detailed structural or clinical data require extrapolation from analogous compounds.

Properties

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid

InChI

InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1

InChI Key

GLJVRAXBUACXBP-DWBMBBFHSA-N

Isomeric SMILES

CC(C)CCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Canonical SMILES

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zenazocine mesilate involves multiple steps, starting from the appropriate benzomorphan precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the benzomorphan core undergoes oxidation under strong oxidizing conditions. This reaction typically converts the hydroxyl group to a ketone, altering the compound’s pharmacological properties.

Reaction Conditions Reagents Product References
Hydroxyl → KetoneAcidic/oxidativeKMnO₄, CrO₃Oxidized ketone derivative

Mechanistic Insight :
The oxidation follows a standard alcohol-to-ketone pathway, likely involving protonation of the hydroxyl group, followed by dehydrogenation. The mesylate group remains inert under these conditions due to its electron-withdrawing nature.

Reduction Reactions

The ketone group at position 3 of the heptanone chain is susceptible to reduction, producing a secondary alcohol.

Reaction Conditions Reagents Product References
Ketone → AlcoholRoom temperature, protic solventNaBH₄, LiAlH₄Reduced alcohol derivative

Stereochemical Considerations :
Reduction of the ketone may introduce stereocenters, but the racemic nature of Zenazocine mesilate suggests non-stereoselective pathways under standard conditions .

Nucleophilic Substitution

The mesylate group (-SO₃CH₃) acts as a leaving group, enabling nucleophilic substitution reactions. This property is critical for prodrug strategies or metabolite formation.

Reaction Conditions Nucleophiles Product References
Mesylate → Substituted derivativeBasic (e.g., NaOH), polar aprotic solventAmines, thiolsAmine/thiol adducts

Kinetics :
The mesylate’s high leaving-group ability facilitates rapid substitution, even with weak nucleophiles. For example, reaction with primary amines yields N-alkylated derivatives.

Degradation Pathways

This compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the mesylate ester:

Reaction Conditions Products References
HydrolysisAqueous acid/baseZenazocine free base + methanesulfonic acid

Stability Profile :

  • pH 7.4 (physiological) : Slow hydrolysis (half-life >24 hrs).

  • pH <3 or >10 : Rapid degradation (<1 hr) .

Photochemical Reactivity

The aromatic ring system (benzomorphan core) exhibits susceptibility to UV-induced reactions, including:

  • Ring-opening oxidation under prolonged UV exposure.

  • Radical formation at the benzylic position, leading to polymerization or cross-linking .

Thermal Decomposition

At temperatures >200°C, this compound decomposes via:

  • Decarboxylation of the ketone group.

  • Sulfonic acid elimination , releasing SO₂ and methane .

Inferred Reaction Pathways from Structural Analogs

While direct data on this compound is limited, its structural similarity to tonazocine mesilate suggests additional pathways:

  • Enzymatic O-demethylation by cytochrome P450 isoforms.

  • Conjugation reactions (e.g., glucuronidation) at the hydroxyl group .

Critical Analysis of Data Limitations

  • Gaps : No peer-reviewed studies explicitly detail this compound’s reaction kinetics or catalytic pathways.

  • Inferences : Reaction mechanisms are extrapolated from its functional groups and benzomorphan analogs .

Scientific Research Applications

    Chemistry: As a model compound for studying opioid receptor interactions.

    Biology: Investigating its effects on pain modulation and receptor binding.

    Medicine: Potential use as an analgesic, although it was never marketed.

    Industry: Could be used in the development of new analgesic drugs.

Mechanism of Action

Zenazocine mesilate exerts its effects by acting as a partial agonist at the μ-opioid and δ-opioid receptors. It has less intrinsic activity at the μ-opioid receptor, leading to partial antagonistic effects, and more activity at the δ-opioid receptor, leading to agonistic effects. This dual action results in antinociceptive effects, which are the basis for its analgesic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Doxazosin Mesilate

  • Therapeutic Use : Doxazosin mesilate is an α1-adrenergic blocker for hypertension and benign prostatic hyperplasia, distinct from Zenazocine’s opioid activity .
  • Solubility: Highly water-soluble, enabling oral tablet formulations. In contrast, Dihydroergotoxine Mesilate is sparingly soluble in ethanol, reflecting variability among mesilates .
  • Structural Features : Contains a quinazoline core, whereas Zenazocine’s structure (inferred) includes a benzazocine moiety typical of opioids .

Dihydroergotoxine Mesilate

  • Application : Used for cognitive disorders (e.g., dementia), highlighting how mesilate salts serve diverse therapeutic roles beyond analgesia .

Antiretroviral Mesilates (Nelfinavir/Saquinavir Mesilate)

  • Regulatory Status : Recognized by WHO as International Chemical Reference Substances (ICRS), ensuring standardized quality control . This underscores the regulatory preference for mesilate salts in critical drug classes, a framework likely applicable to Zenazocine mesilate.

Phenazocine

  • Structural Analogy : Phenazocine shares a benzazocine backbone with Zenazocine but lacks a mesilate group. Its NIST data are unavailable, limiting direct comparisons .

Data Tables

Table 1: Physicochemical Comparison of Mesilate Salts

Compound Solubility Profile Optical Rotation ([α]²⁰_D) Therapeutic Class Reference
Doxazosin Mesilate Water-soluble N/A Antihypertensive
Dihydroergotoxine Mesilate Sparingly soluble in ethanol +11.0–+15.0° Cognitive Enhancer
This compound Inferred: Water-soluble (mesilate) Data unavailable Opioid Analgesic N/A

Table 2: Regulatory and Structural Insights

Compound Regulatory Status Core Structure Key Functional Groups Reference
Nelfinavir Mesilate WHO ICRS Listed Protease inhibitor Mesilate, hydroxymethyl
This compound Not referenced in evidence Benzazocine derivative Mesilate, tertiary amine N/A

Research Findings and Limitations

  • Solubility Trends : Mesilate salts generally improve aqueous solubility, critical for oral bioavailability . This compound likely follows this trend, though experimental data are absent.
  • Therapeutic Specificity : Unlike Doxazosin’s cardiovascular focus, Zenazocine’s opioid activity suggests distinct receptor interactions (e.g., κ-opioid agonism) .
  • Data Gaps: No direct references to this compound exist in the provided evidence, necessitating caution in extrapolating findings.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Zenazocine mesilate, and how do they influence its formulation and stability?

  • Methodological Answer : Characterize this compound using techniques like X-ray diffraction (polymorphism), HPLC (purity), and solubility assays (in water, methanol, etc.). Stability studies under ICH guidelines (e.g., 25°C/60% RH) should assess degradation products via validated analytical methods. Compare results to structurally similar mesilate salts (e.g., doxazosin mesilate), noting differences in crystallinity and solubility .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Employ a stepwise approach:

Specificity : Test interference from metabolites or matrix components via spiked samples.

Linearity : Establish calibration curves (e.g., 1–100 µg/mL) with R² >0.93.

Accuracy/Precision : Conduct intra-day and inter-day assays (n=6) with ≤15% variability.

Stability : Assess freeze-thaw cycles and long-term storage. Reference ICH validation protocols and cross-validate with LC-MS/MS .

Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?

  • Methodological Answer : Review published synthetic pathways (e.g., mesylation of Zenazocine free base). Optimize reaction conditions (temperature, solvent polarity) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or NMR, and purify via recrystallization (methanol:water). Compare yields to similar opioid mesilates (e.g., 60–80% typical range) .

Advanced Research Questions

Q. How do this compound’s κ-opioid receptor selectivity and efficacy vary across in vitro vs. in vivo models?

  • Methodological Answer :

  • In vitro : Perform competitive binding assays (IC₅₀) using radiolabeled ligands (e.g., [³H]-U69,593) in transfected cell lines.
  • In vivo : Use rodent models (e.g., tail-flick test) with dose-response curves (0.1–10 mg/kg). Address interspecies variability by comparing receptor expression levels via qPCR. Contrast results with naloxone antagonism studies to confirm mechanism .

Q. What experimental designs can resolve contradictory data on this compound’s analgesic efficacy in neuropathic pain models?

  • Methodological Answer :

Model Selection : Compare chronic constriction injury (CCI) vs. diabetic neuropathy models, controlling for comorbidities (e.g., inflammation).

Dosing Regimens : Test acute vs. chronic administration (e.g., 7-day osmotic pump).

Data Analysis : Use multivariate ANOVA to isolate confounding variables (e.g., sex, age). Cross-reference with pharmacokinetic data to assess blood-brain barrier penetration .

Q. How can researchers address discrepancies in this compound’s metabolite profiling across species?

  • Methodological Answer :

  • Metabolite Identification : Use hepatocyte incubation (human vs. rodent) with LC-HRMS.
  • Enzyme Inhibition Studies : Test CYP3A4/2D6 inhibitors (e.g., ketoconazole) to assess metabolic pathways.
  • Statistical Validation : Apply cluster analysis to metabolite abundance data and correlate with toxicity endpoints (e.g., hepatic enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.